molecular formula C10H9F3O3 B3146044 Methyl 2-(3-(trifluoromethyl)phenoxy)acetate CAS No. 588-26-1

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Cat. No.: B3146044
CAS No.: 588-26-1
M. Wt: 234.17 g/mol
InChI Key: VILMHFFZWUNMEO-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 3-(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

3-(trifluoromethyl)phenol+methyl chloroacetateK2CO3,acetoneMethyl 2-(3-(trifluoromethyl)phenoxy)acetate\text{3-(trifluoromethyl)phenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 3-(trifluoromethyl)phenol+methyl chloroacetateK2​CO3​,acetone​Methyl 2-(3-(trifluoromethyl)phenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy moiety can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

Methyl 2-(3-(trifluoromethyl)phenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the phenoxy linkage.

    3-(trifluoromethyl)phenoxyacetic acid: The carboxylic acid derivative of Methyl 2-(3-(trifluoromethyl)phenoxy)acetate.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and phenoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-3-7(5-8)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMHFFZWUNMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 12-L three-necked round-bottom flask fitted with a mechanical stirrer and a thermocouple was charged solid potassium carbonate (709.4 g, 5.140 mol, 1.2 molar equivalents) and acetone (5300 mL). The mixture was stirred and 3-trifluoromethylphenol (694.4 g, 4.28 mol, 1.0 molar equivalent) was added dropwise via 500-mL addition funnel over one hour. The internal temperature rose from 19.6° C. to 28.1° C. during the addition. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The mixture was stirred and methyl chloroacetate (786.3 g, 5.140 mol, 1.2 molar equivalents) was charged dropwise via 500-mL addition funnel over one hour. The addition funnel was rinsed with acetone (100 mL). The rinse was charged to the vessel. The resulting mixture was stirred and heated to reflux for no less than 15 hours. After completion of reaction, as judged by TLC, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (2000 mL) and water (2000 mL). Some solids did not dissolve but that did not prevent a clean layer separation. The layers were separated (pH of lower aqueous layer: 11). The upper organic layer was treated (slow addition) with 10% w/w aqueous citric acid (2000 mL). All solids dissolved and the layers were separated (pH of lower aqueous layer: 8). The organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting biphasic residue was dissolved in isopropyl acetate (3000 mL). The layers of the resulting biphasic mixture were separated (pH of lower aqueous layer: 8). The upper organic layer was concentrated in vacuo (20 mmHg, bath at 30-35° C.). The resulting residue was distilled under reduced pressure (boiling point: 126-130° C., 10 mmHg) to afford the title intermediate (861.93 g, 86% yield) as a colorless liquid.
Quantity
709.4 g
Type
reactant
Reaction Step One
Quantity
5300 mL
Type
reactant
Reaction Step One
Quantity
694.4 g
Type
reactant
Reaction Step Two
Quantity
786.3 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

A mixture of 3-trifluoromethyl-phenol (5.000 g; 30.843 mmol), potassium carbonate (5.328 g; 38.554 mmol), and methyl bromoacetate (3.54 ml; 38.554 mmol) in butanone (210 ml) was heated at reflux for 3 h. Filtration, concentration to dryness under reduced pressure, and purification by FC (heptane/EA, 4/1) afforded (3-trifluoromethyl-phenoxy)-acetic acid methyl ester as a pale yellow oil (7.220 g; 99%). LC-MS: tR=0.95 min.; [M+H]+: no ionisation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.328 g
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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